3'-Dideoxy-2',3'-secothymidine
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Overview
Description
3’-Dideoxy-2’,3’-secothymidine is a synthetic nucleoside analog that has garnered significant interest in the field of medicinal chemistry. This compound is structurally related to thymidine, a naturally occurring nucleoside, but lacks the 3’-hydroxyl group, which is replaced by a hydrogen atom. This modification imparts unique properties to the compound, making it a valuable tool in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Dideoxy-2’,3’-secothymidine typically involves the radical deoxygenation of ribonucleosides. One common method includes the use of xanthate as a radical precursor. The ribonucleoside is first converted into a 2’,3’-bisxanthate derivative, which is then subjected to radical deoxygenation using tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) as radical initiators . This method is environmentally friendly and cost-effective, replacing hazardous reagents like Bu3SnH and AIBN.
Industrial Production Methods
Industrial production of 3’-Dideoxy-2’,3’-secothymidine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The use of enzymes, such as adenosine deaminase, can also be employed to transform intermediate compounds into the desired product with excellent yield .
Chemical Reactions Analysis
Types of Reactions
3’-Dideoxy-2’,3’-secothymidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications .
Scientific Research Applications
3’-Dideoxy-2’,3’-secothymidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies involving nucleic acid interactions and enzyme mechanisms.
Medicine: It has potential antiviral properties and is being investigated for its efficacy against various viral infections, including HIV.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of 3’-Dideoxy-2’,3’-secothymidine involves its incorporation into nucleic acids, where it acts as a chain terminator. By lacking the 3’-hydroxyl group, the compound prevents the addition of subsequent nucleotides, thereby inhibiting DNA and RNA synthesis. This mechanism is particularly effective against viral reverse transcriptases, making it a potent antiviral agent .
Comparison with Similar Compounds
Similar Compounds
Zidovudine (AZT): Another nucleoside analog used as an antiviral agent.
Didanosine (ddI): Similar in structure and function, used in the treatment of HIV.
Stavudine (d4T): Another thymidine analog with antiviral properties.
Uniqueness
3’-Dideoxy-2’,3’-secothymidine is unique due to its specific structural modifications, which confer distinct properties compared to other nucleoside analogs. Its ability to act as a chain terminator without the 3’-hydroxyl group makes it particularly effective in inhibiting viral replication .
Properties
CAS No. |
130515-70-7 |
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Molecular Formula |
C10H16N2O4 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
1-[(1R)-1-[(2R)-1-hydroxypropan-2-yl]oxyethyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N2O4/c1-6-4-12(10(15)11-9(6)14)8(3)16-7(2)5-13/h4,7-8,13H,5H2,1-3H3,(H,11,14,15)/t7-,8-/m1/s1 |
InChI Key |
AWTAFQQSTHFDMU-HTQZYQBOSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H](C)O[C@H](C)CO |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C(C)OC(C)CO |
Origin of Product |
United States |
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